molecular formula C6H5BrClNO3S B14864343 2-Bromo-6-methoxypyridine-4-sulfonyl chloride

2-Bromo-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B14864343
M. Wt: 286.53 g/mol
InChI Key: FQYLONGMLNEOBA-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride typically involves the bromination of 6-methoxypyridine followed by sulfonylation. One common method involves the reaction of 2,6-dibromopyridine with sodium hydroxide in ethanol, followed by the addition of a sulfonyl chloride reagent . The reaction is carried out under reflux conditions for several hours, and the product is isolated by extraction and purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include ethanol, dichloromethane, and toluene.

Major Products Formed

    Substituted Pyridines: Products of substitution reactions.

    Coupled Products: Products of coupling reactions, such as biaryl compounds.

Scientific Research Applications

2-Bromo-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine atom can be replaced by other groups through substitution reactions, allowing for the synthesis of a wide variety of derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyridine: A similar compound without the sulfonyl chloride group.

    6-Methoxypyridine-4-sulfonyl chloride: A similar compound without the bromine atom.

Uniqueness

2-Bromo-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C6H5BrClNO3S

Molecular Weight

286.53 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3

InChI Key

FQYLONGMLNEOBA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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